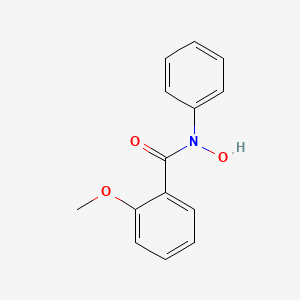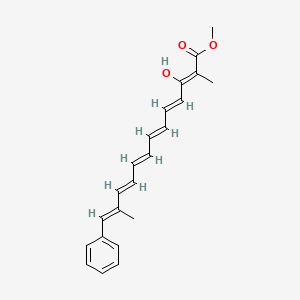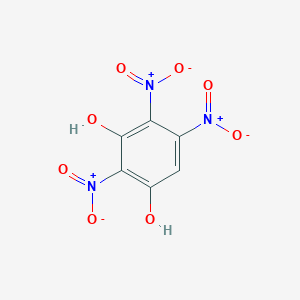
2,4,5-Trinitrobenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trinitrobenzene-1,3-diol, also known as styphnic acid, is a yellow astringent acid that forms hexagonal crystals. It is a polynitroaromatic compound with the molecular formula C6H3N3O8. This compound is known for its explosive properties and is used in the manufacture of dyes, pigments, inks, medicines, and explosives such as lead styphnate .
Vorbereitungsmethoden
2,4,5-Trinitrobenzene-1,3-diol can be synthesized by the nitration of resorcinol with a mixture of concentrated nitric and sulfuric acids . The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration process. Industrial production methods may involve more controlled and scalable processes to ensure safety and consistency in the quality of the product.
Analyse Chemischer Reaktionen
2,4,5-Trinitrobenzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amino groups, resulting in compounds like triaminobenzene derivatives.
Substitution: The nitro groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trinitrobenzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various energetic materials and explosives.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Wirkmechanismus
The mechanism by which 2,4,5-Trinitrobenzene-1,3-diol exerts its effects involves the interaction of its nitro groups with other molecules. The nitro groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trinitrobenzene-1,3-diol can be compared with other polynitroaromatic compounds such as:
2,4,6-Trinitrophenol (Picric acid): Similar in structure but with different properties and applications.
2,4,6-Trinitrotoluene (TNT): Known for its explosive properties, but with a different molecular structure.
1,3,5-Trinitrobenzene: Another polynitroaromatic compound with distinct chemical and physical properties.
The uniqueness of this compound lies in its specific arrangement of nitro groups and hydroxyl groups, which confer unique chemical reactivity and applications .
Eigenschaften
CAS-Nummer |
26469-89-6 |
|---|---|
Molekularformel |
C6H3N3O8 |
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
2,4,5-trinitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H3N3O8/c10-3-1-2(7(12)13)4(8(14)15)6(11)5(3)9(16)17/h1,10-11H |
InChI-Schlüssel |
UPRARPQURIAAFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


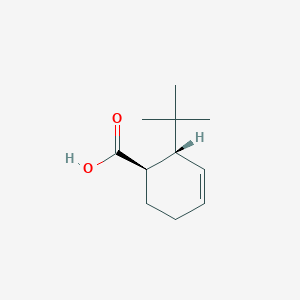
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)


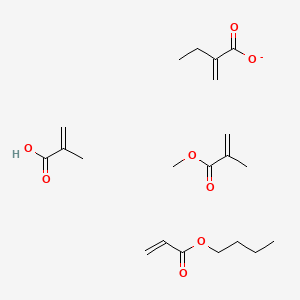
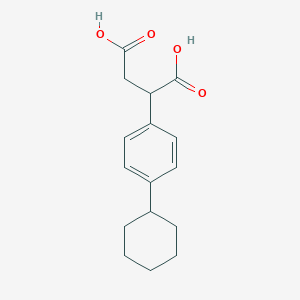
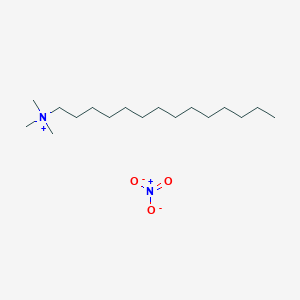

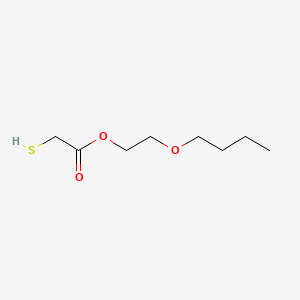
![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)
